2-HYDROXY-N'-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE
Description
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is a chemical compound known for its unique structure and potential applications in various fields. This compound features a benzohydrazide core with a hydroxy group and a propan-2-yloxyphenyl substituent, making it an interesting subject for chemical research and industrial applications.
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(4-propan-2-yloxyphenyl)methylideneamino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-12(2)22-14-9-7-13(8-10-14)11-18-19-17(21)15-5-3-4-6-16(15)20/h3-12,20H,1-2H3,(H,19,21)/b18-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBZCWFZGAQKAQC-WOJGMQOQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-hydroxybenzohydrazide and 4-(propan-2-yloxy)benzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions for several hours. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure maximum yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The imine group can be reduced to form an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products Formed
Oxidation: Formation of benzohydrazone derivatives.
Reduction: Formation of benzohydrazide derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE involves its interaction with specific molecular targets. The hydroxy and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s ability to chelate metal ions makes it a potential candidate for applications in medicinal chemistry and catalysis.
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-N’-[(E)-(4-isopropylphenyl)methylene]benzohydrazide
- 2-Hydroxy-N’-[(E)-(4-{[(E)-2-(2-hydroxybenzoyl)hydrazono]methyl}phenyl)methylidene]benzohydrazide
Uniqueness
2-HYDROXY-N’-[(E)-[4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE]BENZOHYDRAZIDE is unique due to its specific substituents, which impart distinct chemical and physical properties. The presence of the propan-2-yloxy group enhances its solubility and reactivity compared to similar compounds. Additionally, its ability to form stable metal complexes sets it apart in coordination chemistry applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
